1-(difluoromethyl)-1H-imidazole-2-carbaldehyde
Overview
Description
Compounds with a difluoromethyl group are of significant interest in the field of medicinal chemistry due to their potential biological activities . The difluoromethyl group is often used to modify the chemical properties of a molecule, potentially enhancing its biological activity .
Synthesis Analysis
The synthesis of difluoromethylated compounds has been a topic of extensive research. Various methods have been developed, including the use of difluoromethylation reagents and metal-based methods that can transfer a CF2H group to a carbon atom .Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as X-ray diffraction . The presence of a difluoromethyl group can influence the overall structure and properties of the molecule .Chemical Reactions Analysis
Difluoromethylated compounds can participate in various chemical reactions. For example, they can undergo transformations involving the difluoromethyl group, such as oxidation or reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its solubility, stability, and reactivity, can be influenced by the presence of a difluoromethyl group .Scientific Research Applications
Antitumor Activity
Compounds related to 1-(difluoromethyl)-1H-imidazole-2-carbaldehyde have been investigated for their antitumor properties. Notably, N-substituted-2-butyl-5-chloro-3H-imidazole-4-carbaldehyde derivatives have demonstrated potential as anti-tumor agents. They showed significant inhibitory effects on the proliferation of Ehrlich ascites tumor cells in vivo and human umbilical vein endothelial cells (HUVEC) in vitro. The compounds induced apoptosis in treated cells, indicating their potential as promising candidates for anticancer therapies, particularly where peritoneal malignant ascites is a concern (Kumar et al., 2007).
Antimicrobial Activity
Several derivatives of imidazole-related compounds have demonstrated antimicrobial properties. For instance, copper complexes of thiosemicarbazones derived from imidazole-2-carbaldehyde showed moderate inhibitory activity against yeasts, molds, and bacteria (Gram-positive and Gram-negative). The pyrrole derivative [Cu(HL(2))(2)] was highlighted for its broad-spectrum inhibitory activity against Gram-positive bacteria and fungi at concentrations of 12-50 microg/mL (Rodríguez-Argüelles et al., 2005).
Biological Activity of Chitosan Derivatives
Imidazole-4-carbaldehyde derivatives have been employed in synthesizing novel chitosan Schiff bases. These compounds were tested against various bacteria (both Gram-negative and Gram-positive) and fungi, demonstrating that antimicrobial activity depended on the specific Schiff base moiety. These findings highlight the role of imidazole derivatives in synthesizing biologically active compounds with potential therapeutic applications (Hamed et al., 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(difluoromethyl)imidazole-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F2N2O/c6-5(7)9-2-1-8-4(9)3-10/h1-3,5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPQLGRBFICLBCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=N1)C=O)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(difluoromethyl)-1H-imidazole-2-carbaldehyde | |
CAS RN |
1248811-92-8 | |
Record name | 1-(difluoromethyl)-1H-imidazole-2-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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